Home > Products > Screening Compounds P33349 > 4-Cyano mdmb-butinaca
4-Cyano mdmb-butinaca - 1185888-30-5

4-Cyano mdmb-butinaca

Catalog Number: EVT-3163205
CAS Number: 1185888-30-5
Molecular Formula: C20H26N4O3
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-cyano MDMB-BUTINACA is an analytical reference standard categorized as a synthetic cannabinoid. This product is intended for research and forensic applications.

Overview

4-Cyano MDMB-Butinaca, also known as CUMYL-4CN-BINACA, is a synthetic cannabinoid receptor agonist that has gained attention due to its structural similarities to Δ9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is characterized by its indazole core and various substituents, including a cyano group at the 4-position and a butyl tail. The substance has been identified in various drug seizures and is often associated with new psychoactive substances.

Source

CUMYL-4CN-BINACA was first synthesized as part of research into synthetic cannabinoids and has been detected in numerous analytical studies and drug monitoring programs. Its presence in herbal products marketed as legal highs has raised concerns regarding its safety and potential for abuse .

Classification

This compound falls under the category of synthetic cannabinoids, specifically classified as a synthetic cannabinoid receptor agonist. It interacts primarily with the cannabinoid receptors CB1 and CB2 in the human body, mimicking the effects of natural cannabinoids .

Synthesis Analysis

Methods

The synthesis of 4-Cyano MDMB-Butinaca typically involves multi-step organic reactions. While specific methods can vary, common approaches include:

  1. Formation of the Indazole Core: The indazole structure is synthesized through cyclization reactions involving appropriate precursors.
  2. Introduction of the Cyano Group: This is usually achieved via nucleophilic substitution or other functionalization techniques at the 4-position of the indazole.
  3. Attachment of the Butyl Tail: The butyl group is introduced through alkylation reactions, ensuring proper orientation and bonding to maintain the compound's efficacy as a receptor agonist.

Technical details regarding reaction conditions, yields, and purification methods are critical for reproducibility and understanding the compound's pharmacological properties .

Molecular Structure Analysis

Structure

The molecular formula for CUMYL-4CN-BINACA is C22H24N4OC_{22}H_{24}N_{4}O, with a molecular mass of approximately 364.45 g/mol. The structure features:

  • An indazole core.
  • A butyl tail connected via a carboxamide linker.
  • A cyano group at the 4-position.

This configuration contributes to its binding affinity at cannabinoid receptors .

Data

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structural integrity and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions

CUMYL-4CN-BINACA undergoes various chemical reactions typical for synthetic cannabinoids, including:

  • Degradation Reactions: Under certain conditions, it can decompose into simpler compounds.
  • Receptor Binding: The primary reaction of interest involves binding to CB1 and CB2 receptors, leading to activation of downstream signaling pathways.

Technical details regarding kinetics and thermodynamics of these reactions are essential for understanding its pharmacological profile .

Mechanism of Action

Process

The mechanism of action for CUMYL-4CN-BINACA involves:

  1. Binding to Cannabinoid Receptors: It exhibits high affinity for both CB1 and CB2 receptors, which are part of the endocannabinoid system.
  2. Activation of Signaling Pathways: Upon binding, it activates G-protein coupled receptor pathways, influencing various physiological processes such as mood regulation, pain perception, and appetite control.

Data from pharmacological evaluations indicate that this compound can produce effects similar to those of natural cannabinoids but often with greater potency and a different side effect profile .

Physical and Chemical Properties Analysis

Physical Properties

CUMYL-4CN-BINACA is typically described as a crystalline solid or light yellow solid in its pure form. It is soluble in organic solvents but exhibits limited solubility in water.

Chemical Properties

The compound's stability under various conditions (e.g., temperature, light) is crucial for its storage and handling. Its reactivity with other chemical agents can also influence its application in research settings.

Relevant analytical data include:

  • Melting Point: Specific melting point data may vary based on purity.
  • Spectroscopic Data: Infrared (IR) and NMR spectra provide insights into functional groups present within the molecule .
Applications

Scientific Uses

CUMYL-4CN-BINACA serves several scientific purposes:

  1. Research in Cannabinoid Pharmacology: Its ability to activate cannabinoid receptors makes it valuable for studying receptor dynamics and signaling pathways.
  2. Toxicology Studies: Understanding its effects can help assess risks associated with synthetic cannabinoids.
  3. Analytical Chemistry: It serves as a standard reference material for developing detection methods in forensic toxicology.

The ongoing research into synthetic cannabinoids like CUMYL-4CN-BINACA highlights their complex interactions within biological systems and their potential implications for public health .

Introduction to 4-Cyano MDMB-BUTINACA in the Context of Synthetic Cannabinoid Research

Emergence of 4-Cyano MDMB-BUTINACA in New Psychoactive Substances (NPS) Surveillance

4-Cyano MDMB-BUTINACA (also termed MMB-4CN-BUTINACA) first appeared in global NPS surveillance programs circa 2021–2022, representing a structural refinement of earlier synthetic cannabinoid receptor agonists (SCRAs) like MDMB-FUBINACA. Its detection exemplifies proactive analytical workflows used by forensic laboratories to identify novel threats. This compound was initially identified in toxicological casework in Alabama (USA) through reference standard synthesis and advanced screening techniques, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy [1] [2]. International agencies subsequently reported its presence in seized materials across Europe and the Middle East, confirming its rapid dissemination.

Table 1: Emergence Timeline of 4-Cyano MDMB-BUTINACA in NPS Surveillance

YearRegionDetection ContextAnalytical Method
2021Alabama, USAProactive reference standard screeningLC-QTOF-MS, NMR [1]
2022KuwaitSeized herbal blends (AKM series)GC-MS, NMR [2]
2022–2023European UnionWastewater and herbal mixturesLC-MS/MS, FTIR [4] [10]

The compound’s emergence aligns with a broader trend of third- and fourth-generation SCRAs featuring cyano substituents. Surveillance networks like the EU Early Warning System (EWS) cataloged it among 29% of newly identified NPS classified as synthetic cannabinoids. Its detection underscores challenges in NPS monitoring due to structural heterogeneity and evasion of legislative controls [1] [6].

Structural Evolution of Amino Acid-Derived Synthetic Cannabinoid Receptor Agonists (SCRAs)

4-Cyano MDMB-BUTINACA belongs to the indazole-3-carboxamide class of SCRAs, sharing a conserved architectural framework comprising four regions:

  • Head Group: N-methyl l-valinate (MDMB) ester
  • Core: Indazole heterocycle
  • Linker: Carboxamide bond (–C(O)NH–)
  • Tail: 4-Cyanobutyl chain

This structure evolved from foundational scaffolds disclosed in Pfizer patents (2009) and first-generation SCRAs like JWH-018. Modifications target CB1 receptor affinity while circumventing legal restrictions:

  • Core Hopping: Replacement of indole (e.g., AB-FUBINACA) with indazole enhanced metabolic stability [1] [6].
  • Amino Acid Substitution: Adoption of tert-leucine-derived groups (e.g., MDMB instead of ADB) increased steric bulk, enhancing CB1 binding [1] [7].
  • Tail Engineering: Shift from pentyl/phenyl tails (JWH-018) to linear alkyl cyanides optimized lipophilicity and receptor interactions [1] [5].

Table 2: Structural Evolution of Amino Acid-Derived SCRAs

GenerationRepresentative CompoundsCoreAmino AcidTail
FirstJWH-018IndoleNoneNaphthyl
SecondAMB-FUBINACAIndazolel-ValinateFluorobenzyl
ThirdMDMB-FUBINACAIndazoletert-LeucinateFluorobenzyl
Fourth4-Cyano MDMB-BUTINACAIndazoletert-Leucinate4-Cyanobutyl

The 4-cyanobutyl tail differentiates fourth-generation SCRAs like 4-Cyano MDMB-BUTINACA from predecessors with fluorinated tails (e.g., MDMB-4F-BUTINACA). This modification reflects structure-activity relationship (SAR) insights linking tail polarity to receptor efficacy [1] [6].

Pharmacological Significance of Tail Substituent Modifications in SCRAs

The 4-cyanobutyl tail of 4-Cyano MDMB-BUTINACA exemplifies targeted optimization of SCRAs for enhanced cannabinoid receptor engagement. Systematic SAR studies reveal that tail rigidity, polarity, and length critically modulate affinity and functional potency:

Receptor Affinity:

Radioligand binding assays demonstrate that 4-cyanobutyl tails confer moderate-to-high affinity at human CB1 (pKᵢ = 8.32 ± 0.11 M) and CB2 receptors (pKᵢ = 9.05 ± 0.07 M). This exceeds THC’s affinity (CB1 pKᵢ ≈ 6.0) but falls slightly short of analogs with fluorinated tails (e.g., MDMB-4F-BUTINACA CB1 pKᵢ = 8.89 ± 0.09 M). The cyanide group’s electron-withdrawing properties reduce tail flexibility, partially impeding receptor docking compared to fluoroalkanes [1] [7].

Functional Potency:

In fluorescence-based membrane potential assays, 4-Cyano MDMB-BUTINACA acts as a sub-nanomolar CB1 agonist (pEC₅₀ = 9.14 ± 0.12 M). Its efficacy exceeds THC by >100-fold due to optimized tail interactions with receptor subpockets. However, in silico docking reveals steric clashes between the rigid cyanobutyl tail and CB2’s transmembrane helices, rationalizing its lower CB2 potency (pEC₅₀ = 8.02 ± 0.15 M) versus CB1 [1] [3] [7].

Table 3: Pharmacological Profile of Select SCRAs with Modified Tails

CompoundTail SubstituentCB1 pKᵢCB1 pEC₅₀CB2 pEC₅₀
4-Cyano MDMB-BUTINACA4-Cyanobutyl8.32 ± 0.119.14 ± 0.128.02 ± 0.15
MDMB-4F-BUTINACA4-Fluorobutyl8.89 ± 0.099.48 ± 0.148.64 ± 0.15
AB-4CN-BUTICA4-Cyanobutyl7.81 ± 0.088.95 ± 0.117.89 ± 0.13
Δ9-THCPentyl~6.0~7.0~6.5

Metabolic Implications:

The terminal nitrile (–C≡N) group undergoes cytochrome P450-mediated metabolism to carboxylic acids or amides. These metabolites retain partial CB1 activity and serve as urinary biomarkers in surveillance programs [3] [10]. The tail’s polarity also influences in vivo distribution, with cyanobutyl analogs exhibiting distinct tissue accumulation profiles compared to fluorinated counterparts [9].

Properties

CAS Number

1185888-30-5

Product Name

4-Cyano mdmb-butinaca

IUPAC Name

methyl (2S)-2-[[1-(4-cyanobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C20H26N4O3/c1-20(2,3)17(19(26)27-4)22-18(25)16-14-10-6-7-11-15(14)24(23-16)13-9-5-8-12-21/h6-7,10-11,17H,5,8-9,13H2,1-4H3,(H,22,25)/t17-/m1/s1

InChI Key

NXENAUQFMPGSRW-QGZVFWFLSA-N

SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC#N

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC#N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.